molecular formula C12H11N3O2 B8502237 Methyl 3-(6-aminopyridazin-3-yl)benzoate

Methyl 3-(6-aminopyridazin-3-yl)benzoate

Cat. No. B8502237
M. Wt: 229.23 g/mol
InChI Key: UWLIUEZJHHTUOM-UHFFFAOYSA-N
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Patent
US09169259B2

Procedure details

To a mixture of 6-chloropyridazin-3-amine (5 g, 38.6 mmol), methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (15.2 g, 58 mmol), Pd2(dba)3 (2.22 g, 3.86 mmol), X-phos (7.35 g, 15.44 mmol) and Na2CO3 (12.3 g, 115.8 mmol) in dioxane (150 mL) and water (15 mL) was heated to 100° C. with stirring for 6 h under N2. The solvent was removed in vacuo and the resulting residue was purified by chromatography (silica gel, 200-300 mesh, CH2Cl2:MeOH=20:1) to give methyl 3-(6-aminopyridazin-3-yl)benzoate (7.4 g, 84%) as a white solid. LC-MS: [M+H]+, 230.1, tR=1.111 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
7.35 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.22 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[N:6][C:5]([NH2:8])=[CH:4][CH:3]=1.CC1(C)C(C)(C)OB([C:17]2[CH:18]=[C:19]([CH:24]=[CH:25][CH:26]=2)[C:20]([O:22][CH3:23])=[O:21])O1.CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C.C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1.O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[NH2:8][C:5]1[N:6]=[N:7][C:2]([C:17]2[CH:18]=[C:19]([CH:24]=[CH:25][CH:26]=2)[C:20]([O:22][CH3:23])=[O:21])=[CH:3][CH:4]=1 |f:3.4.5,8.9.10.11.12|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(N=N1)N
Name
Quantity
15.2 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=C(C(=O)OC)C=CC1)C
Name
Quantity
7.35 g
Type
reactant
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
Name
Quantity
12.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
2.22 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring for 6 h under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by chromatography (silica gel, 200-300 mesh, CH2Cl2:MeOH=20:1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=CC=C(N=N1)C=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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